molecular formula C14H15NO2 B2911686 Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate CAS No. 81979-58-0

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate

Cat. No. B2911686
CAS RN: 81979-58-0
M. Wt: 229.279
InChI Key: XWGPGCCMAZJHKD-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . This compound is typically in solid form .


Synthesis Analysis

The synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and similar compounds often involves various tactical approaches . For instance, one method involves an Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides .


Molecular Structure Analysis

The InChI code for Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is 1S/C14H15NO2/c1-3-17-14 (16)13-10 (2)9-12 (15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Processes : Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate has been studied in the context of various synthesis processes. One such study involved the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, leading to the formation of 2-hydroxy-2H-pyrroles. This research provides insights into the structural transformations and oxidative behavior of related pyrrole derivatives (Cirrincione et al., 1987).

  • Crystallographic Analysis : The crystal and molecular structure of derivatives of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate have been a subject of study, providing valuable data on their geometrical configuration and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Dmitriev et al., 2015).

Chemical Properties and Reactivity

  • NMR Spectroscopic Study : Nuclear magnetic resonance (NMR) spectroscopy has been utilized to study the properties of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate derivatives. These studies aid in understanding the electronic environment and molecular dynamics of the compounds, which is essential for their application in various fields of chemistry (Lyčka et al., 2010).

  • Chemosensor Development : Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate derivatives have been used to develop chemosensors for metal ions. These chemosensors can detect and differentiate between various metal ions, a property useful in environmental and analytical chemistry (Aysha et al., 2021).

Medicinal and Biological Applications

  • Antimicrobial Agents : Derivatives of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate have been synthesized and evaluated for their potential as antimicrobial agents. These studies are significant in the search for new and effective treatments against various bacterial and fungal infections (2020).

  • Antimalarial Activities : Research has been conducted on ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate derivatives to assess their efficacy as antimalarial agents. These studies contribute to the ongoing effort to find new treatments for malaria, a significant global health concern (Ningsanont et al., 2003).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for research on Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and similar compounds could involve further exploration of their diverse therapeutic potential . This could include more in-depth studies on their synthesis, structure-activity relationships, and mechanisms of action.

properties

IUPAC Name

ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)9-12(15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGPGCCMAZJHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate

Citations

For This Compound
3
Citations
R Khajuria, KK Kapoor - Current Microwave Chemistry, 2014 - ingentaconnect.com
An efficient, one-pot, solvent-free synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylate is achieved by a reaction of 1,3-disubstituted propen-2-one and ethylnitroacetate, in …
Number of citations: 15 www.ingentaconnect.com
R Khajuria, Y Saini, KK Kapoor - Tetrahedron Letters, 2013 - Elsevier
… a reaction of ethyl 2-nitro-5-oxo-3-methyl-5-phenylpentanoate under similar conditions [P(OEt) 3 : 3 equiv, MWI, 90 C, 30 min] yielded ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate …
Number of citations: 21 www.sciencedirect.com
T Yang, KH Wang, D Huang, P Li, Z Deng, Y Su, Y Hu - Tetrahedron, 2019 - Elsevier
An efficient and transition-metal-free method for the synthesis of the structurally diversified pyrroles is described. Various α,β-unsaturated ynones reacted with N-substituted ethyl glycine …
Number of citations: 9 www.sciencedirect.com

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